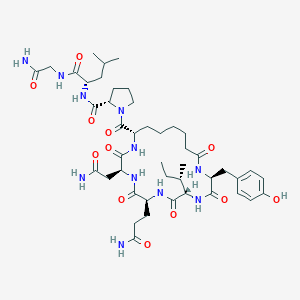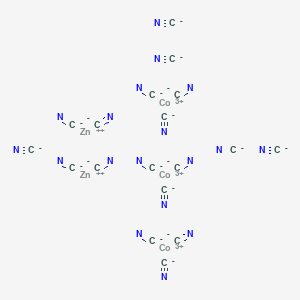
Osmium(III) chloride hydrate
Übersicht
Beschreibung
Osmium(III) chloride hydrate is an inorganic compound composed of osmium metal and chlorine, with the chemical formula OsCl3·3H2O. This compound forms dark green crystals and is known for its solubility in water. This compound is used as a precursor material for the production of various osmium complexes and has applications in different scientific fields .
Wissenschaftliche Forschungsanwendungen
Osmium(III) chloride hydrate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of dichlorodihydridoosmium complexes and other organometallic compounds.
Biology: Investigated for its potential use in biological imaging and as a catalyst in biochemical reactions.
Medicine: Explored for its anticancer properties, particularly in the development of osmium-based drugs.
Industry: Utilized in catalysis and as a starting material for the production of various osmium compounds .
Wirkmechanismus
Target of Action
Osmium(III) chloride hydrate, with the chemical formula OsCl3·xH2O , is an inorganic compound of osmium metal and chlorine. The primary target of this compound is the respiratory system . It has been used as a precursor material for the production of dichlorodihydridoosmium complex compounds and other compounds .
Mode of Action
The osmium-based complexes have recently attracted significant attention as potential anticancer drugs due to their diverse cytotoxic activities and other remarkable properties This aquated species then reacts with the N7 site of guanine .
Biochemical Pathways
It is known that the compound interacts with the dna molecule, specifically at the n7 site of guanine . This interaction can potentially disrupt the normal functioning of the DNA molecule, leading to cell death, which is a desirable outcome in the context of cancer treatment.
Pharmacokinetics
Given its use as a precursor for the synthesis of other compounds , it is likely that its bioavailability and pharmacokinetics are influenced by the properties of the resulting compounds.
Result of Action
The result of the action of this compound is the production of more reactive species that can interact with DNA molecules . This interaction can lead to cell death, which is beneficial in the context of cancer treatment.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Osmium(III) chloride hydrate plays a significant role in biochemical reactions. It is used for preparing osmium compounds and complexes
Molecular Mechanism
The molecular mechanism of this compound involves its hydrolysis to produce a more reactive aquated species . This species then reacts with the N7 site of guanine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Osmium(III) chloride hydrate can be synthesized through the reaction of osmium metal with chlorine gas: [ 2Os + 3Cl_2 \rightarrow 2OsCl_3 ]
Another method involves the thermal decomposition of osmium(IV) chloride: [ 2OsCl_4 \rightarrow 2OsCl_3 + Cl_2 ]
Industrial Production Methods: Industrial production of this compound typically involves the direct chlorination of osmium metal at elevated temperatures. The resulting osmium(III) chloride is then hydrated to form the trihydrate compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state osmium compounds.
Substitution: The chloride ligands in this compound can be substituted with other ligands to form various osmium complexes.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as chlorine or bromine.
Reduction: Reducing agents like stannous chloride (SnCl2).
Substitution: Ligands such as phosphines, amines, and other donor molecules.
Major Products Formed:
Oxidation: Osmium tetroxide (OsO4).
Reduction: Osmium(II) chloride complexes.
Substitution: Various organometallic osmium complexes
Vergleich Mit ähnlichen Verbindungen
- Ruthenium(III) chloride hydrate (RuCl3·xH2O)
- Iridium(III) chloride hydrate (IrCl3·xH2O)
- Rhodium(III) chloride hydrate (RhCl3·xH2O)
Comparison: Osmium(III) chloride hydrate is unique due to its higher oxidation states and slower ligand exchange kinetics compared to similar compounds like ruthenium(III) chloride hydrate and iridium(III) chloride hydrate. This makes it more stable in aqueous solutions and potentially more effective in certain catalytic and therapeutic applications .
Eigenschaften
IUPAC Name |
trichloroosmium;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.H2O.Os/h3*1H;1H2;/q;;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHOLOMEVBPRQY-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Cl[Os](Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H2OOs | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583435 | |
| Record name | Trichloroosmium--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14996-60-2 | |
| Record name | Trichloroosmium--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Osmium (III) chloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




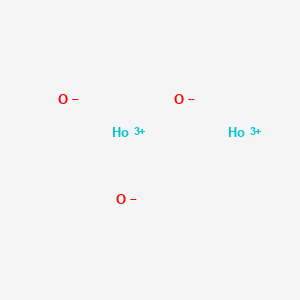


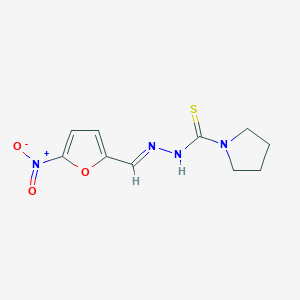
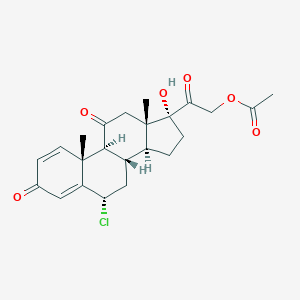
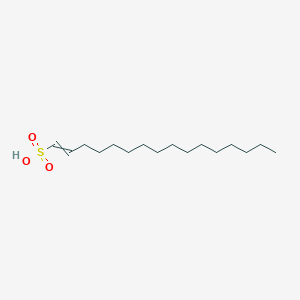
![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid](/img/structure/B84660.png)

